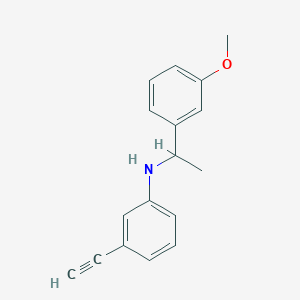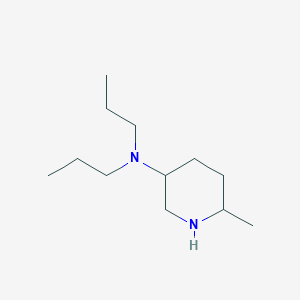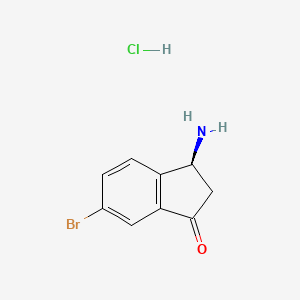![molecular formula C4H3BrF2NO3PS B13478720 [(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include bromine (Br2) and thiourea in solvents like acetic acid or chloroform . The reaction conditions often involve refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of [(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity . The difluoromethyl and phosphonic acid groups may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,3-thiazole: Shares the thiazole ring structure but lacks the difluoromethyl and phosphonic acid groups.
Thiazole derivatives: Various thiazole derivatives exhibit similar chemical properties and biological activities.
Difluoromethylphosphonic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is unique due to the combination of its thiazole ring with difluoromethyl and phosphonic acid groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H3BrF2NO3PS |
|---|---|
Molekulargewicht |
294.01 g/mol |
IUPAC-Name |
[(2-bromo-1,3-thiazol-4-yl)-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C4H3BrF2NO3PS/c5-3-8-2(1-13-3)4(6,7)12(9,10)11/h1H,(H2,9,10,11) |
InChI-Schlüssel |
YOCVHGMPOXJMEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)Br)C(F)(F)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


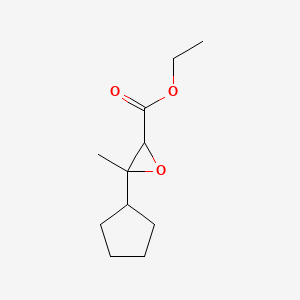






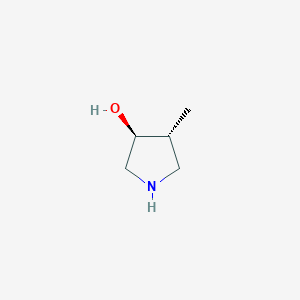
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
